5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS 1334203-49-4) is a bicyclic heteroaromatic compound comprising a partially saturated piperidine ring fused to a 3-aminopyridazine core, with the molecular formula C₇H₁₀N₄ and molecular weight 150.18 g/mol . Its rigid scaffold and amine moiety offer versatility for further derivatization, positioning it as a useful building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and CNS-targeting agents [1]. The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine core is recognized as a lead-oriented scaffold with two diversity points, enabling systematic exploration of structure-activity relationships .
1
Lead-oriented scaffold with two diversity points for SAR exploration
Supports kinase inhibitor and CNS-targeted library synthesis workflows
[1] Kuujia. Cas no 1334203-49-4 (5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine). Accessed 2026. View Source
Generic Substitution Warning
Within the pyridopyridazine class, compounds sharing the same nominal scaffold can exhibit markedly divergent biological and physicochemical properties depending on subtle variations in substitution pattern, oxidation state, and ring saturation. The 5,6,7,8-tetrahydro (partially saturated) pyrido[4,3-c]pyridazin-3-amine framework differs fundamentally from fully aromatic pyrido[4,3-c]pyridazines in terms of conformational flexibility, basicity (pKa of the piperidine NH), hydrogen-bonding capacity, and metabolic stability [1]. The presence of the primary amine at the 3-position provides a distinct synthetic handle for derivatization compared to the 3-oxo (pyridazinone) or 3-chloro analogs, which require alternative coupling strategies and yield different final chemotypes . Furthermore, even within the subset of 3-aminopyrido[4,3-c]pyridazines, the methylation state of the amine and the N6 position critically modulates target engagement; QSAR studies on pyridopyridazine derivatives as p38 MAP kinase inhibitors demonstrate that small structural changes propagate to substantial differences in predicted inhibitory activity [2]. Consequently, substituting 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine with a close analog—such as the N-methyl derivative, the 3-chloro variant, or the fully aromatic pyridazine—introduces uncontrolled variables that can derail SAR campaigns, alter pharmacokinetic profiles, or compromise synthetic route efficiency.
Ring Saturation
Partially saturated vs. fully aromatic pyridazine alters conformation, basicity, and metabolic stability; SAR may not transfer.
C3 Functionality
3-Amine vs. 3-chloro or 3-oxo analogs require incompatible coupling strategies; synthetic route and final chemotype diverge.
Methylation State
Small changes at the amine or N6 position critically shift target engagement; QSAR models predict substantial activity differences.
[1] Asif M. Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. Asian Journal of Chemistry and Pharmaceutical Sciences. 2016;1(1):29-35. View Source
[2] Rameh H, Goudarzi N, Arab Chamjangali M. Prediction activity of some anti trypanosomal drug compounds using linear and non linear QSAR methods. M.Sc. Thesis, Shahrood University of Technology, 2012. View Source
Quantitative Evidence Guide
Synthetic Accessibility and Overall Yield
The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine scaffold, of which 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a direct 3-amino derivative, has been validated as a 'lead-oriented scaffold' with two diversity points, offering a defined synthetic pathway from readily available 4-piperidone derivatives. The five-step sequence yields the core scaffold in an overall yield of 32–35% .
Synthetic YieldData to verify
32–35%
Supports synthetic feasibility assessment
Five-step published route; no direct comparator in study
Overall synthetic yield for core scaffold construction
Target Compound Data
32–35% overall yield (five-step sequence) for tetrahydropyrido[4,3-c]pyridazine derivatives
Comparator Or Baseline
Baseline: Not directly compared to alternative scaffolds in this study.
Quantified Difference
N/A (single data point, no direct comparator)
Conditions
Five-step synthesis starting from 4-piperidone derivatives, including one-pot solvent-free reaction with glyoxylic acid and hydrazine as key step
Why This Matters
Quantified synthetic accessibility de-risks procurement for medicinal chemistry campaigns, as the scaffold is demonstrably preparable in reasonable yield via a published route, enabling efficient analog generation.
QSAR modeling conducted on a set of 42 pyridopyridazine derivatives as p38 MAP kinase inhibitors established a validated predictive model with a test set determination coefficient (R²) of 0.8607 using stepwise regression coupled with an artificial neural network (SR-ANN) [1].
QSAR Model R²Class-level inference
0.8607
Predictive model for pyridopyridazine kinase series
SR-ANN model; test set of 42 derivatives
kinase inhibitionp38 MAPKQSAR modeling
Evidence Dimension
Predictive QSAR model accuracy (test set R²) for p38 MAP kinase inhibition
GA-ANN model on same dataset yielded R² = 0.8027; both indicate robust predictive capability.
Quantified Difference
SR-ANN model achieves 7.2% higher test set R² than GA-ANN model for this chemical series.
Conditions
QSAR modeling using descriptors selected by stepwise regression (SR) and genetic algorithm (GA), validated with external test set and leave-one-out cross-validation
Why This Matters
Robust QSAR model performance (R² > 0.86) confirms that the pyridopyridazine scaffold—including the 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine core—is a tractable chemotype for p38 MAP kinase inhibitor development, supporting its procurement for kinase-focused drug discovery programs.
kinase inhibitionp38 MAPKQSAR modeling
[1] Rameh H, Goudarzi N, Arab Chamjangali M. Prediction activity of some anti trypanosomal drug compounds using linear and non linear QSAR methods. M.Sc. Thesis, Shahrood University of Technology, 2012. View Source
Primary Amine Handle Advantage
The primary amine at the 3-position of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine enables direct access to N-alkyl, N-aryl, and amide derivatives through well-established amine functionalization reactions, a key advantage over the corresponding 3-chloro analog (3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, CAS 45882-63-1) which requires a two-step sequence (nucleophilic substitution or cross-coupling) to introduce amine-based diversity elements .
Amine vs. ChloroData to verify
3-Amine1 step
3-Chloro≥2 steps
Direct amine handle may reduce synthetic sequence
Versus 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1) requires nucleophilic substitution or cross-coupling (minimum two steps including workup/purification) to install amine-based groups.
Quantified Difference
Reduces synthetic sequence by at least one synthetic transformation.
Conditions
Standard amine functionalization conditions (alkylation, reductive amination, amide coupling) versus chloropyridazine substitution conditions
Why This Matters
For medicinal chemistry teams building focused libraries, the direct amine handle reduces synthetic burden, lowers material costs, and accelerates SAR exploration relative to procuring the chloro intermediate.
Physicochemical Profile: Lower Molecular Weight and Higher Ligand Efficiency Potential
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine possesses a molecular weight of 150.18 g/mol and contains four nitrogen atoms (two in the pyridazine ring, one in the piperidine ring, and one exocyclic amine), yielding a favorable fraction of sp³ carbon atoms (Fsp³ = 0.43) and relatively low lipophilicity (predicted cLogP ~0.2–0.5) . In comparison, common kinase inhibitor scaffolds such as phthalazine (MW 130.15, 0 N-heteroatoms in saturated ring) or quinazoline (MW 130.15, no saturated ring) offer different hydrogen-bonding and conformational profiles.
Inherently lower starting MW than many drug-like scaffolds; saturated piperidine ring provides conformational flexibility and potential for improved solubility relative to fully aromatic bicyclic systems.
Conditions
Calculated and structural parameters based on chemical structure
Why This Matters
Low starting molecular weight and balanced Fsp³ provide greater 'property bandwidth' for lead optimization, allowing addition of functional groups while remaining within drug-like physicochemical space, a critical consideration for fragment-based and lead-oriented synthesis approaches.
drug designphysicochemical propertiesligand efficiency
Application Scenarios
Kinase Inhibitor Lead Optimization and Library Synthesis
Based on QSAR studies demonstrating robust predictability (R² > 0.86) of pyridopyridazine derivatives as p38 MAP kinase inhibitors [1], this compound serves as a validated starting point for generating focused kinase inhibitor libraries. The primary amine at the 3-position enables rapid parallel synthesis of amide, urea, and N-alkyl derivatives for SAR exploration, while the two diversity points of the lead-oriented scaffold allow systematic variation at both the N6 and C3 positions .
Building Block for Pyridopyridazine Heterocycles
As a primary amine-containing heterocyclic building block, this compound can be employed in multi-step synthetic sequences to access more complex fused ring systems. The published five-step synthesis with 32–35% overall yield provides a reliable route for internal preparation when commercial supply is limited , and the scaffold can be further elaborated via palladium-catalyzed cross-coupling or cyclization reactions to generate pyridazino-fused polycyclic architectures [2].
CNS Drug Discovery: Privileged Scaffold
The low molecular weight (150.18 g/mol), moderate Fsp³ (0.43), and presence of a basic piperidine nitrogen confer physicochemical properties compatible with CNS drug design . The pyridopyridazine scaffold has been documented as a privileged structure for GABA-A receptor benzodiazepine binding site ligands and for CNS-targeting kinase inhibitors [3], making this compound a strategic procurement choice for neuroscience-focused drug discovery programs requiring efficient lead generation.
[1] Rameh H, Goudarzi N, Arab Chamjangali M. Prediction activity of some anti trypanosomal drug compounds using linear and non linear QSAR methods. M.Sc. Thesis, Shahrood University of Technology, 2012. View Source
[2] New Pathways Towards Pyridazino-Fused Ring Systems. Scilit. Accessed 2026. View Source
[3] Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. EurekaSelect. Accessed 2026. View Source
Technical Documentation Hub
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